2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
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Overview
Description
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is a compound with the molecular formula C57H32 and a molecular weight of 716.86 . It is used in materials science, particularly in the field of OLED materials . The compound exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF .
Synthesis Analysis
The synthesis of pyrene derivatives, such as 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene], is a complex process that involves multiple steps . The synthesis often involves the use of indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is complex, with a large number of carbon and hydrogen atoms . The structure is characterized by two pyrene units attached to a spirobi[fluorene] core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] has a molecular weight of 716.86 . It exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF . Other physical and chemical properties, such as boiling point and storage conditions, are not well-documented .Scientific Research Applications
Organic Electronics and Photovoltaics
Spirocyclic aromatic hydrocarbon-based organic nanosheets, such as those derived from pyrene-functionalized spiro[fluorene-9,7'-dibenzo[c,h]acridine], have been developed for eco-friendly aqueous processed thin-film non-volatile memory devices. Their ability to assemble into 2D nanostructures facilitates the synthesis of high-quality, uniform crystalline thin films used in thin-film diodes exhibiting non-volatile bistable electrical switching and photoswitching, making them essential for printed and flexible electronics (Lin et al., 2013).
Light Emitting Materials
Derivatives of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] have been synthesized for applications in blue light-emitting materials. A study focused on 2,2',7,7'-tetrapyren-1-yl-9,9'-spirobi-fluorene (TPSBF), highlighting its application in organic light-emitting diodes (OLEDs) due to its high fluorescence yield, extreme thermal stability, and high glass transition temperature. The materials exhibit strong blue emissions, ideal for display and lighting technologies (Wen et al., 2012).
High Luminescence Dyes
The synthesis of highly luminescent pyrene dyes based on a spirobifluorene skeleton demonstrates advancements in the development of dyes with significant emission characteristics. These dyes are designed to prevent fluorescence quenching, showcasing potential in applications requiring high luminescence, such as bioimaging and sensors (Sumi & Konishi, 2010).
Environmentally Sensitive Fluorophores
Innovative nicotinonitriles incorporating pyrene and fluorene moieties have been developed, demonstrating strong blue-green fluorescence emission. These compounds are tailored through a multicomponent domino reaction strategy, offering applications in environmental sensing and materials science due to their pronounced emission spectra (Hussein et al., 2019).
Photochromic Properties
Studies have also explored the photochromic properties of spiro[fluorene-chromenes], analyzing the effects of introducing a spiro-C atom into the pyran ring. This research provides insights into the design of materials with tunable optical properties, relevant for information storage and photo-switching applications (Aldoshin et al., 1998).
Mechanism of Action
Target of Action
Similar pyrene-based compounds have been shown to interact with metal ions, particularly fe(iii) ions . These compounds can serve as selective and sensitive colorimetric and fluorescent sensors for Fe(III) ions .
Mode of Action
It’s worth noting that pyrene-based compounds often exhibit unique photophysical properties . They can undergo precise substitution and derivatization, which contribute to their larger molar extinction coefficient and high fluorescence quantum yield .
Biochemical Pathways
It’s known that pyrene-based compounds can influence the photophysical properties of molecules, potentially affecting various biochemical pathways .
Result of Action
Similar pyrene-based compounds have been shown to exhibit fluorescence properties, which can be used in various applications such as the detection of metal ions .
Properties
IUPAC Name |
2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCFLKVLLDGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835644 |
Source
|
Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-16-3 |
Source
|
Record name | 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70835644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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